NV-128 is a novel compound classified as an isoflavone derivative, primarily recognized for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the mammalian target of rapamycin (mTOR), a key regulator in cell growth and metabolism, and to promote caspase-independent cell death pathways. This mechanism is particularly significant in the context of chemoresistant ovarian cancer, where traditional apoptosis pathways are often circumvented by cancer cells.
The compound NV-128 was characterized in research focused on its effects on epithelial ovarian cancer cells, particularly those resistant to conventional chemotherapeutic agents like paclitaxel and carboplatin. The initial studies were published in 2009, highlighting its ability to induce significant cell death through mechanisms that do not rely on caspase activation .
NV-128 falls under the category of natural products with medicinal properties, specifically as an isoflavone derivative. Isoflavones are a class of phytoestrogens found in various plants, particularly soybeans, and are known for their antioxidant and anti-inflammatory properties.
The synthesis of NV-128 involves several organic chemistry techniques that focus on modifying existing isoflavone structures to enhance their biological activity. While specific synthetic routes for NV-128 have not been extensively detailed in literature, common methods for synthesizing isoflavone derivatives typically include:
The synthesis process may involve reactions such as alkylation, acylation, or cyclization of precursor compounds derived from natural sources or synthesized via established organic methodologies. Detailed reaction schemes would be necessary for a comprehensive understanding of the exact synthetic pathway for NV-128.
The molecular structure of NV-128 includes a core isoflavone framework characterized by a chromenone structure with various substituents that enhance its biological activity. The precise three-dimensional conformation would need to be elucidated using techniques such as X-ray crystallography or NMR spectroscopy.
While specific structural data for NV-128 may not be readily available in all databases, it can be inferred that modifications typical of isoflavones—such as hydroxyl groups at specific positions—are likely present. The molecular formula and exact mass would be critical for further characterization.
NV-128 engages in several chemical interactions relevant to its mechanism of action:
Research indicates that NV-128's interaction with cellular proteins leads to the down-regulation of phosphorylated AKT and ribosomal p70 S6 kinase, which are downstream effectors in the mTOR pathway. These interactions can be studied using techniques like Western blotting and flow cytometry to quantify protein levels and cell viability.
The mechanism by which NV-128 induces cell death involves several steps:
In vitro studies have shown that NV-128 has a growth inhibition concentration (GI(50)) ranging from 1 to 5 micrograms per milliliter against resistant ovarian cancer cells . This data underscores its potential efficacy as a therapeutic agent.
While specific physical properties (such as melting point or solubility) for NV-128 are not widely documented, compounds in this class typically exhibit moderate solubility in organic solvents and variable solubility in water depending on their functional groups.
Chemical stability under physiological conditions is crucial for therapeutic applications. NV-128's reactivity profile would need to be assessed through stability studies under different pH conditions and temperatures.
NV-128 has significant potential applications in cancer therapy, particularly for treating chemoresistant ovarian cancer. Its ability to induce cell death through non-traditional pathways makes it a candidate for further research into combination therapies with existing chemotherapeutics. Additionally, its role in modulating mTOR activity positions it as a valuable tool in studying metabolic disorders and other diseases where mTOR plays a critical role.
NV-128 belongs to the phenyl-substituted isoflavone family, characterized by a benzopyran-4-one core structure with a phenyl group at the 8-position and a piperazinyl substituent at the 2-position [4] [7]. This specific arrangement confers unique electronic properties and molecular interactions distinct from its structural analogues. The compound's physicochemical profile includes a predicted density of 1.237 g/cm³, boiling point of 496.1°C, and pKa of 9.20, indicating moderate basicity [7]. These properties influence its bioavailability and intracellular distribution.
A critical structural distinction exists between NV-128 and classical PI3K inhibitors like LY294002. While both share a morpholine-related moiety, NV-128 contains a -O- substitution in place of the -NH- group present in LY294002 [7]. This seemingly minor modification significantly alters biological activity; unlike LY294002, NV-128 does not potently inhibit PI3K but instead exerts its primary effects through mTOR pathway inhibition [7]. The structural configuration facilitates interactions with key components of the mTOR signaling complex, enabling its unique mechanism of dual mTORC1/mTORC2 inhibition. Stability data indicate storage as a solid powder at -20°C for 12 months or at 4°C for 6 months, with solution stability maintained for 6 months at -80°C [4].
Figure 1: Structural Comparison of NV-128 with Key Analogues
The development of NV-128 originated from Novogen Limited's systematic structure-activity optimization of its flavonoid chemistry platform, which previously yielded related compounds including phenoxodiol and triphendiol [5] [9]. These structural analogues share the benzopyran core but differ in their substituent patterns, resulting in distinct mechanisms of action and therapeutic profiles. Phenoxodiol, the most advanced analogue, entered Phase III clinical trials for late-stage ovarian cancer (OVATURE trial) and functioned primarily as a chemosensitizer through inhibition of XIAP and restoration of caspase-dependent apoptosis [2] [5]. Triphendiol received FDA orphan drug designation for pancreatic cancer, bile duct cancers, and late-stage melanoma, acting through pro-apoptotic mechanisms [5].
NV-128 emerged as a next-generation compound specifically engineered to overcome limitations observed with earlier analogues, particularly their dependence on functional caspase pathways in cancer cells [5] [9]. In August 2009, Marshall Edwards, Inc. (majority-owned by Novogen) secured exclusive licensing rights to NV-128 through an agreement involving a $1.5 million upfront payment, milestone payments tied to clinical development progress, and a 5% royalty on future sales [8]. This strategic licensing positioned NV-128 within a portfolio of flavonoid-based oncology candidates, enabling focused clinical development. The structural evolution from phenoxodiol to NV-128 represents a deliberate shift toward caspase-independent mechanisms crucial for addressing chemoresistance mediated by apoptotic pathway defects [5] [8] [9].
Table 1: Comparison of NV-128 with Structural Analogues
Compound | Key Structural Features | Primary Mechanism | Development Status |
---|---|---|---|
Phenoxodiol | 2H-1-benzopyran-7-ol derivative | XIAP inhibition, caspase-dependent apoptosis | Phase III (ovarian cancer) |
Triphendiol | Dihydroxylated benzopyran structure | Pro-apoptotic, cell cycle arrest | Orphan drug status (pancreatic/bile duct cancer, melanoma) |
NV-128 | 2-(1-Piperazinyl)-8-phenyl substitution | mTOR inhibition, caspase-independent cell death | Preclinical development |
The mTOR (mechanistic target of rapamycin) pathway serves as a central regulator of cell growth, proliferation, and survival, with frequent dysregulation in human malignancies [3] [6]. This serine/threonine kinase exists in two distinct complexes: mTORC1 (sensitive to rapamycin inhibition) and mTORC2 (historically rapamycin-resistant). Conventional mTOR inhibitors (rapalogs) primarily target mTORC1, leading to compensatory activation of mTORC2 and subsequent AKT phosphorylation—a key mechanism underlying drug resistance and limited clinical efficacy [2] [6]. NV-128 represents a novel approach by inhibiting phosphorylation of both mTORC1 and mTORC2, thereby blocking growth factor-driven AKT activation and overcoming a fundamental limitation of existing mTOR-targeted therapies [2] [6] [9].
The therapeutic rationale for caspase-independent cell death pathways stems from the molecular pathology of chemoresistant cancers, particularly recurrent ovarian carcinomas. These malignancies frequently exhibit overexpression of anti-apoptotic proteins (XIAP, FLIP) and mutations in tumor suppressor genes that collectively disable caspase-dependent apoptosis—the primary death mechanism activated by conventional chemotherapeutics [3] [10]. NV-128 circumvents these resistance mechanisms by inducing mitochondrial depolarization through a novel mTOR-mediated pathway involving beclin-1 translocation, Bcl-2 sequestration, Bax upregulation, and nuclear translocation of endonuclease G (EndoG) [3] [9] [10]. This cascade culminates in DNA degradation without caspase activation, providing a death mechanism effective in cells resistant to traditional apoptosis-inducing agents.
Preclinical evidence demonstrates that NV-128 induces significant cell death in both paclitaxel-resistant and carboplatin-resistant ovarian cancer cells, with GI₅₀ values ranging between 1-5 μg/mL [3] [10]. This potency against chemoresistant cell populations, including cancer stem cells with upregulated mTOR survival pathways, underscores its therapeutic potential [6] [9]. Cancer stem cells (identified in ovarian cancer through CD44 markers) exhibit enhanced mTOR pathway activity and represent a reservoir for tumor recurrence and metastasis following conventional therapy [6]. NV-128 not only kills these cells but also inhibits their differentiation into vascular structures necessary for tumor support, adding an anti-angiogenic dimension to its mechanism [6].
Table 2: Preclinical Efficacy of NV-128 in Resistant Cancer Models
Cancer Type | Model System | Key Findings | Reference |
---|---|---|---|
Chemoresistant Ovarian Cancer | Primary EOC cultures (paclitaxel/carboplatin-resistant) | GI₅₀ 1-5 μg/mL; induction of caspase-independent death via EndoG translocation | [3] [10] |
Ovarian Cancer Stem Cells | CD44+ cells from malignant ascites | Inhibition of differentiation into endothelial structures; mTOR pathway blockade | [6] [9] |
Non-Small Cell Lung Cancer (NSCLC) | Xenograft mouse models | Significant tumor growth inhibition; enhanced sensitivity compared to other cancer types | [5] |
Prostate Cancer | PC-3 xenograft models (LY303511) | 10 mg/kg/day inhibited tumor growth in vivo | [7] |
The biological activity of NV-128 extends beyond mTOR inhibition to include significant depression of mitochondrial function characterized by decreased ATP production, reduced cytochrome c oxidase (Cox-I and Cox-IV) levels, and increased mitochondrial superoxide and hydrogen peroxide generation [4]. These metabolic perturbations contribute to its efficacy against cancer cells reliant on oxidative phosphorylation. Importantly, in vivo studies in xenograft models demonstrate that NV-128 achieves tumor reduction equivalent to rapamycin (approximately 50% reduction in volume) but without associated weight loss or cardiac toxicity as measured by QTc interval prolongation [5]. This promising efficacy-toxicity profile positions NV-128 as a compelling candidate for clinical translation in oncology, particularly for malignancies characterized by mTOR pathway dysregulation and resistance to conventional apoptosis-inducing agents.
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9